Home > Products > Screening Compounds P67060 > [MePhe7]-Neurokinin B
[MePhe7]-Neurokinin B -

[MePhe7]-Neurokinin B

Catalog Number: EVT-15277575
CAS Number:
Molecular Formula: C60H81N13O14S2
Molecular Weight: 1272.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

[MePhe7]-Neurokinin B is a synthetic analog of neurokinin B, a member of the tachykinin family of neuropeptides. It specifically acts as an agonist for the neurokinin-3 receptor (NK3R), which is implicated in various physiological processes including the regulation of gonadotropin-releasing hormone secretion. This compound has been studied for its potential roles in reproductive physiology and other neuroendocrine functions .

Source and Classification

[MePhe7]-Neurokinin B is classified as a peptide and belongs to the tachykinin family, which includes other neuropeptides such as substance P and neurokinin A. The compound is recognized for its selective action on NK3 receptors, distinguishing it from other tachykinins that interact with NK1 and NK2 receptors. The chemical formula for [MePhe7]-Neurokinin B is C60H81N13O14S2, and it has been cataloged under the PubChem CID 10102903 .

Synthesis Analysis

Methods

The synthesis of [MePhe7]-Neurokinin B typically involves solid-phase peptide synthesis (SPPS), a widely used technique for assembling peptides. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support.

Technical Details

  1. Starting Materials: The synthesis begins with protected amino acids that prevent unwanted reactions during coupling.
  2. Coupling Reagents: Common reagents include carbodiimides, which activate carboxylic acids for coupling with amines.
  3. Cleavage: Once the peptide chain is complete, it is cleaved from the solid support using strong acids or bases, followed by deprotection of side chains.
  4. Purification: The crude peptide is purified using high-performance liquid chromatography (HPLC) to isolate [MePhe7]-Neurokinin B from byproducts and unreacted materials.
Molecular Structure Analysis

Structure

The molecular structure of [MePhe7]-Neurokinin B features a sequence that mimics natural neurokinin B but incorporates a methionine phenylalanine substitution at position 7, enhancing its receptor selectivity and potency.

Data

  • Molecular Weight: Approximately 1,191.52 g/mol
  • 3D Structure: The spatial arrangement can be analyzed using computational modeling techniques such as molecular dynamics simulations to predict its interaction with NK3 receptors.
Chemical Reactions Analysis

Reactions

[MePhe7]-Neurokinin B primarily undergoes receptor-mediated interactions rather than traditional chemical reactions. Its binding to NK3 receptors triggers intracellular signaling pathways involving G-proteins, leading to physiological responses.

Technical Details

  1. Receptor Binding: The binding affinity of [MePhe7]-Neurokinin B for NK3 receptors can be quantified using radiolabeled ligand binding assays.
  2. Signal Transduction: Upon binding, it activates downstream signaling cascades, including phospholipase C activation and subsequent calcium mobilization.
Mechanism of Action

Process

The mechanism by which [MePhe7]-Neurokinin B exerts its effects involves:

  1. Receptor Activation: Binding to NK3 receptors located in the central nervous system and peripheral tissues.
  2. Intracellular Signaling: Activation of G-proteins leads to increased intracellular calcium levels and activation of protein kinase pathways.
  3. Physiological Effects: This cascade results in various effects, including modulation of hormonal release and influence on cardiovascular functions .

Data

Studies indicate that [MePhe7]-Neurokinin B can stimulate gonadotropin-releasing hormone release, impacting reproductive functions significantly .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Soluble in water and organic solvents like dimethyl sulfoxide.

Chemical Properties

  • Stability: Sensitive to hydrolysis; stability can be enhanced through proper formulation.
  • pH Sensitivity: Activity may vary with changes in pH; optimal conditions are usually around neutral pH.
Applications

Scientific Uses

[MePhe7]-Neurokinin B has several potential applications in scientific research:

  • Endocrine Studies: Investigating its role in regulating gonadotropin-releasing hormone secretion provides insights into reproductive health.
  • Cardiovascular Research: Understanding its effects on blood pressure regulation through NK3 receptor activation may contribute to cardiovascular therapeutics.
  • Pain Management: Exploring its interactions with tachykinin receptors could lead to new analgesic strategies targeting specific receptor subtypes.
Pharmacological Characterization of [MePhe7]-Neurokinin B as a Neurokinin-3 Receptor (NK3R) Agonist

Receptor Binding Affinity Profiling Across Species

[MePhe7]-Neurokinin B demonstrates high-affinity binding to neurokinin-3 receptors (NK3R), but with significant interspecies pharmacological differences. Radioligand binding studies using [¹²⁵I][MePhe7]neurokinin B reveal a dissociation constant (Kd) of 0.2 nM for human NK3 receptors expressed in Chinese hamster ovary (CHO-K1) cells, confirming saturable and reversible binding [1] [6]. Comparative studies show notable affinity variations: the NK2 receptor antagonist SR 48968 inhibits [¹²⁵I][MePhe7]neurokinin B binding in human and guinea pig NK3 receptors with Ki values of 287 nM and 205 nM, respectively, but exhibits >30-fold lower potency in rat receptors [1]. This pharmacological divergence is further evidenced in functional assays using rabbit iris sphincter muscle, where NK3 receptors demonstrate binding characteristics more closely aligned with human and guinea pig receptors than rodent isoforms [7]. Autoradiographic studies confirm uniform distribution of [¹²⁵I]-[MePhe7]-neurokinin B binding sites throughout the rabbit iris sphincter, with specific displacement by unlabeled ligand but not by NK1-selective antagonists [7]. These findings underscore the necessity of species selection when extrapolating experimental results to human physiology.

Table 1: Comparative Binding Affinity of [MePhe7]-Neurokinin B Across Species

SpeciesTissue/Cell SystemKd (nM)Inhibitor (SR 48968) Ki (nM)Citation
HumanCHO-K1 cells0.2287[1][6]
Guinea pigCerebral cortex2.21*205[1][4]
RatCerebral cortex8.52*>10,000[1][4]
RabbitIris sphincterNot reportedFunctional antagonism observed[2][7]

*Values for [³H]-senktide binding

Functional Selectivity Over NK1R and NK2R Subtypes

[MePhe7]-Neurokinin B exhibits exceptional selectivity for NK3 receptors over other tachykinin receptor subtypes (NK1R and NK2R). Binding studies demonstrate minimal cross-reactivity, with substance P (NK1-preferring) and neurokinin A (NK2-preferring) requiring 350-500-fold higher concentrations to displace [¹²⁵I][MePhe7]neurokinin B from human NK3 receptors [4] [6]. Functional assays in rabbit iris sphincter muscle confirm this selectivity: contractile responses induced by [MePhe7]-neurokinin B remain unaffected by the selective NK1 receptor antagonist CP 99994 (1 µM), even after phenoxybenzamine pretreatment [7]. Furthermore, the non-peptide antagonist SB 218795 (at concentrations up to 3 µM) shows no inhibitory effect on substance P-induced contractions or transmural nerve stimulation responses, confirming [MePhe7]-neurokinin B's engagement is exclusive to NK3 receptors in this preparation [2]. In neuronal contexts, [MePhe7]-neurokinin B specifically activates NK3 receptors on GT1-7 GnRH neurons without activating other tachykinin receptors, as evidenced by c-Fos induction and GnRH secretion that are selectively blocked by NK3 antagonists [10]. This receptor-specific activation is pharmacologically significant for dissecting NK3-mediated physiological pathways without confounding cross-activation.

Table 2: Selectivity Profile of [MePhe7]-Neurokinin B Across Tachykinin Receptors

Receptor SubtypeSelective AgonistIC50 for [MePhe7]-NKB Binding InhibitionFunctional Cross-Reactivity
NK3R[MePhe7]-NKB1.5-4 nM (self-displacement)Primary target
NK1RSubstance P525-2000 nM*None observed
NK2RNeurokinin A525-2000 nM*None observed

*Concentrations required to displace [¹²⁵I][MePhe7]neurokinin B binding [4] [6]

Dose-Response Relationships in GnRH Secretion Modulation

[MePhe7]-Neurokinin B potently modulates gonadotropin-releasing hormone (GnRH) secretion through direct activation of NK3 receptors on GnRH neurons. In GT1-7 GnRH neuronal cells, acute treatment with [MePhe7]-neurokinin B (or its analog senktide) stimulates GnRH release with an EC50 of approximately 3 nM, consistent with its binding affinity [3] [10]. This response is characterized by rapid c-Fos induction and immediate secretion enhancement. However, prolonged exposure (>6 hours) paradoxically represses GnRH transcription and reduces secretion, demonstrating a biphasic dose-time-response relationship [10]. Mechanistic studies reveal that chronic stimulation enhances c-Fos protein binding at activator protein-1 (AP-1) half-sites within the GnRH gene enhancer and promoter regions, leading to chromatin remodeling and transcriptional repression [10]. In vivo, [MePhe7]-neurokinin B administered intravenously regulates pulsatile GnRH secretion in conscious animal models, with measurable effects on reproductive parameters at doses as low as 98 nmol (IV bolus) [2] [10]. The concentration window for GnRH modulation is narrow, with supraphysiological concentrations (>100 nM) potentially triggering desensitization mechanisms that attenuate signaling output.

Table 3: Concentration-Dependent Effects of [MePhe7]-Neurokinin B on GnRH Neurons

Concentration RangeExposure DurationPrimary Effect on GnRHMolecular Mechanism
1-10 nMAcute (<60 min)Secretion ↑↑↑Calcium flux, vesicular exocytosis
10-30 nMSustained (2-6 hr)Secretion →Receptor desensitization
>30 nMChronic (>6 hr)Transcription ↓↓↓c-Fos/AP-1 binding, chromatin remodeling

Properties

Product Name

[MePhe7]-Neurokinin B

IUPAC Name

(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]-methylamino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid

Molecular Formula

C60H81N13O14S2

Molecular Weight

1272.5 g/mol

InChI

InChI=1S/C60H81N13O14S2/c1-35(2)25-43(55(82)67-41(52(62)79)21-23-88-4)66-49(74)33-64-59(86)48(28-38-19-13-8-14-20-38)73(3)60(87)47(27-37-17-11-7-12-18-37)72-56(83)44(26-36-15-9-6-10-16-36)69-58(85)46(31-51(77)78)71-57(84)45(29-39-32-63-34-65-39)70-54(81)42(22-24-89-5)68-53(80)40(61)30-50(75)76/h6-20,32,34-35,40-48H,21-31,33,61H2,1-5H3,(H2,62,79)(H,63,65)(H,64,86)(H,66,74)(H,67,82)(H,68,80)(H,69,85)(H,70,81)(H,71,84)(H,72,83)(H,75,76)(H,77,78)/t40-,41-,42-,43-,44-,45-,46-,47-,48-/m0/s1

InChI Key

FWEMQPXASKKIMV-UILVTTEASA-N

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)N(C)C(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)C(CC4=CN=CN4)NC(=O)C(CCSC)NC(=O)C(CC(=O)O)N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)N(C)C(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC4=CN=CN4)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(=O)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.